1-(3-Methoxy-2-nitrobenzyl)isoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-methoxy-2-nitrophenyl)methyl]isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-8-4-6-13(17(16)19(20)21)11-15-14-7-3-2-5-12(14)9-10-18-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXHDQXXPOJGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])CC2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347221 | |
| Record name | Isoquinoline, 1-[(3-methoxy-2-nitrophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53055-08-6 | |
| Record name | Isoquinoline, 1-[(3-methoxy-2-nitrophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3 Methoxy 2 Nitrobenzyl Isoquinoline
Classical Approaches to Isoquinoline (B145761) Core Formation
The synthesis of the isoquinoline nucleus, a key structural motif in numerous alkaloids and pharmacologically active compounds, is well-documented. thieme-connect.de Several classical name reactions provide robust and adaptable routes to this bicyclic system.
Bischler-Napieralski Cyclization and its Variants
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide through electrophilic aromatic substitution. wikipedia.orgslideshare.net Discovered in 1893, this reaction typically employs a dehydrating agent under acidic conditions to facilitate the ring closure. wikipedia.orgnrochemistry.com The initial product is a 3,4-dihydroisoquinoline (B110456), which can be subsequently oxidized to the fully aromatic isoquinoline. wikipedia.orgnrochemistry.com
The reaction is initiated by the activation of the amide carbonyl oxygen by a Lewis acid or dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.org Two primary mechanistic pathways have been proposed: one proceeding through a dichlorophosphoryl imine-ester intermediate and another involving a nitrilium ion intermediate. wikipedia.org The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org The cyclization step requires an electron-rich aromatic ring to undergo the intramolecular electrophilic attack. nrochemistry.comorganic-chemistry.org
To apply this to the target molecule's framework, one would start with a phenethylamine (B48288) derivative that is acylated with an appropriately substituted phenylacetic acid. The subsequent cyclization and aromatization would yield the 1-benzylisoquinoline (B1618099) skeleton.
Table 1: Common Reagents and Conditions for Bischler-Napieralski Reaction
| Reagent/Condition | Role/Function | Reference |
|---|---|---|
| POCl₃ (Phosphorus Oxychloride) | Dehydrating and activating agent | wikipedia.orgorganic-chemistry.org |
| P₂O₅ (Phosphorus Pentoxide) | Strong dehydrating agent, often used for less reactive substrates | wikipedia.orgorganic-chemistry.org |
| PCl₅ (Phosphorus Pentachloride) | Dehydrating agent, can form nitrilium intermediates | organic-chemistry.orgnih.gov |
| Tf₂O (Triflic Anhydride) | Highly effective activating agent for carbamates | wikipedia.org |
Pictet-Spengler Condensation and Asymmetric Variants
The Pictet-Spengler reaction, first reported in 1911, is another fundamental method for synthesizing isoquinoline derivatives, specifically tetrahydroisoquinolines. wikipedia.orgjk-sci.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org The driving force is the formation of an electrophilic iminium ion from the initial Schiff base, which then undergoes attack by the electron-rich aromatic ring. wikipedia.org
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-donating groups on the aryl moiety facilitate the cyclization, sometimes allowing the reaction to proceed under mild or even physiological conditions. jk-sci.com In the context of synthesizing 1-benzylisoquinolines, the aldehyde component would be a phenylacetaldehyde (B1677652) derivative. The resulting 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) can then be oxidized to the corresponding isoquinoline.
Significant advancements in this area include the development of asymmetric Pictet-Spengler reactions, which utilize chiral catalysts to produce enantiomerically enriched products, a critical consideration in modern pharmaceutical synthesis. acs.orgacs.org
Table 2: Key Features of the Pictet-Spengler Reaction
| Feature | Description | Reference |
|---|---|---|
| Reactants | β-Arylethylamine and an aldehyde or ketone | wikipedia.org |
| Catalyst | Protic acid (e.g., HCl) or Lewis acid | wikipedia.orgjk-sci.com |
| Intermediate | Schiff base, protonated to an electrophilic iminium ion | wikipedia.org |
| Product | 1,2,3,4-Tetrahydroisoquinoline (B50084) | jk-sci.com |
| Key Requirement | Electron-rich aromatic ring on the β-arylethylamine | wikipedia.orgjk-sci.com |
Pomeranz-Fritsch Synthesis
The Pomeranz-Fritsch reaction provides a direct route to the aromatic isoquinoline core. wikipedia.org In its classic form, the synthesis involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal), which is then cyclized using a strong acid, such as concentrated sulfuric acid. wikipedia.orgthermofisher.com
This method is valuable for creating substitution patterns that may be difficult to access through other synthetic routes. organicreactions.orgresearchgate.net Modifications to the original procedure have expanded its scope. For instance, the Schlittler-Müller modification involves condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal to furnish a C1-substituted isoquinoline. thermofisher.com The reaction proceeds in two distinct stages: the formation of the benzalaminoacetal, followed by the acid-promoted ring closure and aromatization. organicreactions.orgyoutube.com
Installation and Functionalization of the Nitrobenzyl Moiety
The synthesis of 1-(3-Methoxy-2-nitrobenzyl)isoquinoline requires the specific introduction of the 3-methoxy-2-nitrobenzyl group. This can be achieved either by incorporating the moiety into a starting material prior to cyclization or by attaching it to a pre-formed isoquinoline ring.
Strategies for Benzylation at the C1 Position of Isoquinolines
Attaching a benzyl (B1604629) group to the C1 position of an isoquinoline ring is a common transformation. The C1 position is electrophilic in isoquinolinium salts and nucleophilic in certain intermediates, allowing for various approaches.
One classical method is the Reissert reaction. In this two-step protocol, isoquinoline is treated with an acyl chloride and a cyanide source (e.g., KCN) to form a Reissert compound. This intermediate can be deprotonated at C1 to form a nucleophilic anion, which can then react with an electrophile like 3-methoxy-2-nitrobenzyl bromide. Subsequent hydrolysis removes the acyl group and restores the isoquinoline aromaticity.
Direct C-H functionalization has emerged as a modern alternative, though it can be challenging for C1 benzylation. More commonly, a pre-functionalized isoquinoline, such as a 1-chloroisoquinoline, can undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) with an appropriate organometallic benzyl reagent.
Introduction of Methoxy (B1213986) and Nitro Functionalities on the Benzyl Ring
The required 3-methoxy-2-nitrobenzyl moiety is typically prepared as a separate building block before being incorporated into the final structure. The synthesis of the key precursor, such as 3-methoxy-2-nitrobenzyl bromide, would likely start from a simpler aromatic compound.
For example, one could begin with m-cresol, protect the hydroxyl group, perform nitration, methylate the phenol (B47542) to a methoxy group, and finally introduce the bromine at the benzylic position via radical bromination. Alternatively, starting from 3-methoxybenzaldehyde, nitration would be directed by the existing substituents, followed by reduction of the aldehyde to a benzyl alcohol and subsequent conversion to the benzyl bromide. The synthesis of related structures, such as 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, has been documented, showcasing the feasibility of combining these functionalities. nih.gov The nitration of substituted methoxy-aromatics is a known procedure, for instance in the synthesis of 5-nitro-8-methoxyquinoline. researchgate.net Once the functionalized benzyl halide is prepared, it can be used in the alkylation strategies mentioned previously.
Modern and Emerging Synthetic Routes
Recent advances in organic synthesis have provided novel and more efficient pathways to the isoquinoline scaffold, moving beyond traditional methods. These modern routes often feature milder conditions, improved atom economy, and unique approaches to bond formation.
The development of metal-free reactions is a significant goal in green chemistry, aiming to reduce cost and toxicity associated with transition metal catalysts. Several metal-free strategies have been developed for isoquinoline synthesis that could be adapted for the preparation of this compound.
One notable approach involves the activation of nitriles toward nucleophilic addition and subsequent annulation in an aqueous medium. wikipedia.orgrsc.org This method provides an efficient and atom-economical route to construct diverse aminated isoquinolines. wikipedia.org Another strategy relies on radical-promoted cyclization of arylamine precursors. mdpi.com For instance, N-bromosuccinamide (NBS) can mediate a radical reaction under visible light, initiating cyclization through an imine radical. mdpi.com
A hypothetical metal-free synthesis of the target compound could start from 2-(2-oxo-2-(3-methoxy-2-nitrophenyl)ethyl)benzonitrile. This precursor could undergo a metal-free intramolecular cyclization to form the isoquinoline ring system directly.
| Method | Potential Precursors | Key Features | Reference |
| Nitrile Annulation | 2-(2-oxo-2-(3-methoxy-2-nitrophenyl)ethyl)benzonitrile | Metal/additive-free; Aqueous medium; High atom economy | wikipedia.orgrsc.org |
| Radical-Promoted Cyclization | Suitably substituted 2-azidobenzyl alcohols and alkynes | Acid-catalyzed dehydration and cyclization; Avoids transition metals | mdpi.com |
| Photoredox Catalysis | Tetrahydroisoquinolines and a suitable benzylating agent | Metal-free photoredox catalyzed α-benzylation under blue LED irradiation | rsc.org |
Oxidative cross-dehydrogenative coupling (CDC) reactions represent a powerful, atom-economical tool for forming C-C bonds by directly coupling two C-H bonds. rsc.org This strategy can be applied to the synthesis of 1-benzylisoquinolines by directly coupling isoquinoline itself with a suitable toluene (B28343) derivative.
In the context of synthesizing this compound, a CDC reaction could be envisioned between isoquinoline and 1-methoxy-2-methyl-3-nitrobenzene. The reaction conditions would determine the selectivity for benzylation. For example, using di-tert-butyl peroxide (DTBP) as an oxidant with a catalytic amount of a Lewis acid like Y(OTf)₃ typically affords the benzylated product. rsc.org This approach avoids pre-functionalization of the starting materials, making it highly efficient.
| Coupling Partners | Catalyst/Oxidant System | Product Type | Reference |
| Isoquinoline + 1-methoxy-2-methyl-3-nitrobenzene | Y(OTf)₃ / DTBP | C1-Benzylated Isoquinoline | rsc.org |
| Isoquinoline + 3-methoxy-2-nitro-toluene | MnO₂ / TBHP | C1-Benzoylated Isoquinoline | rsc.org |
Intramolecular oxidative coupling is another relevant strategy, primarily used to form additional rings in more complex benzylisoquinoline alkaloids, such as the conversion of reticuline (B1680550) to aporphines. acs.org
Photochemical methods offer unique pathways for ring formation under mild conditions. A controlled radical cyclization cascade can be initiated by visible light to produce substituted isoquinoline derivatives. researchgate.net For example, a metal-free photoredox-catalyzed process involving a proton-coupled electron transfer (PCET) can trigger the cyclization of o-alkynylated benzamides via an amidyl radical. researchgate.net This process can lead to complex structures like isoquinoline-1,3,4(2H)-triones. researchgate.net
A specific photo-induced strategy for the target compound could involve the photoredox-catalyzed α-benzylation of a tetrahydroisoquinoline precursor. rsc.org This metal-free method uses an organic photosensitizer, such as 4-CzIPN, to generate a radical intermediate from the tetrahydroisoquinoline, which then couples with a benzylating agent. Subsequent oxidation would yield the final aromatic isoquinoline.
Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single step to form a complex product, embodying the principles of step and atom economy. mdpi.com While a specific MCR for this compound is not explicitly documented, the general approach is well-suited for building complex heterocyclic scaffolds. rsc.orgoup.comoup.com
For instance, MCRs based on the Ugi or Passerini reactions can generate adducts that undergo subsequent modifications and cyclizations to form diverse heterocyclic systems. rsc.orgoup.com A hypothetical MCR approach could involve the reaction of an ortho-alkynylbenzaldehyde, an amine, an isocyanide, and a suitable acid to generate an intermediate that could be cyclized to the isoquinoline core. The complexity of the benzyl fragment would likely be introduced via one of the initial components, such as a (3-methoxy-2-nitrophenyl)-substituted reactant. The versatility of MCRs allows for the rapid generation of molecular diversity, making it a powerful tool in medicinal chemistry. mdpi.com
Chemo-, Regio-, and Stereoselective Synthesis Considerations
Controlling selectivity is paramount in the synthesis of substituted isoquinolines to ensure the desired isomer is formed.
Chemoselectivity: This involves differentiating between multiple reactive functional groups. In the Bischler-Napieralski reaction, which proceeds via a nitrilium ion intermediate, a potential side reaction is the retro-Ritter reaction, especially when the intermediate can form a stable conjugated styrene. organic-chemistry.org Careful selection of dehydrating agents and reaction conditions is necessary to favor the desired cyclization over fragmentation. organic-chemistry.org Similarly, in oxidative coupling reactions, the choice of oxidant can selectively lead to either benzylation (C-C bond formation) or benzoylation (C=O bond formation). rsc.org
Regioselectivity: The position of cyclization onto the aromatic ring is a critical aspect of regioselectivity. In both the Bischler-Napieralski and Pictet-Spengler reactions, the cyclization is an electrophilic aromatic substitution. wikipedia.orgquimicaorganica.org Therefore, electron-donating groups on the phenethylamine ring are required to activate the ring for cyclization. organic-chemistry.org The closure typically occurs at the position para to the most powerful activating group. If the para position is blocked, cyclization proceeds at an available ortho position. For the synthesis of this compound from an unsubstituted β-phenylethylamine, the regioselectivity of the cyclization is not a concern as all positions on that ring are equivalent. The key regiochemical challenge lies in the construction of the substituted benzyl moiety itself.
Stereoselectivity: Stereoselectivity is primarily a consideration when the synthetic target is a chiral tetrahydroisoquinoline, which is often an intermediate en route to the fully aromatic isoquinoline. The Pictet-Spengler reaction, for example, condenses a phenylethylamine with an aldehyde to create a new chiral center at the C1 position of a tetrahydroisoquinoline. arkat-usa.orgmdpi.com Asymmetric synthesis can be achieved by using chiral auxiliaries, chiral substrates (like amino acids), or, more recently, chiral catalysts such as BINOL-derived phosphoric acids. mdpi.commdpi.com The final step to produce this compound involves an oxidation or dehydrogenation of the tetrahydroisoquinoline intermediate, which aromatizes the heterocyclic ring and removes the chiral center at C1.
| Selectivity Type | Relevant Reaction | Controlling Factors | Outcome |
| Chemoselectivity | Bischler-Napieralski | Reaction conditions, nature of intermediate | Favors cyclization over retro-Ritter fragmentation organic-chemistry.org |
| Chemoselectivity | Oxidative Coupling | Choice of oxidant (e.g., DTBP vs. TBHP) | Directs reaction to benzylation or benzoylation rsc.org |
| Regioselectivity | Bischler-Napieralski / Pictet-Spengler | Electronic nature of substituents on the phenethylamine ring | Cyclization occurs para to the strongest activating group organic-chemistry.orgquimicaorganica.org |
| Stereoselectivity | Pictet-Spengler (intermediate) | Chiral catalysts, auxiliaries, or substrates | Enantioselective formation of the tetrahydroisoquinoline precursor mdpi.commdpi.com |
Chemical Reactivity and Transformation Studies of 1 3 Methoxy 2 Nitrobenzyl Isoquinoline
Reactions of the Isoquinoline (B145761) Heterocycle
The isoquinoline core is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. slideshare.netwikipedia.org This fusion results in a molecule with two distinct regions of reactivity. The pyridine ring, containing an electron-withdrawing nitrogen atom, is generally deactivated towards electrophilic attack but activated towards nucleophilic attack. youtube.com Conversely, the benzene portion of the heterocycle behaves more like a typical substituted benzene ring, undergoing electrophilic substitution. youtube.comdalalinstitute.com
Electrophilic aromatic substitution (EAS) on the isoquinoline ring system preferentially occurs on the electron-rich benzene ring (positions 5, 6, 7, and 8) rather than the electron-deficient pyridine ring. youtube.comdalalinstitute.commasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion, followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org
The position of substitution is directed by the existing substituents. The fused pyridine ring deactivates the benzene ring somewhat, but substitution still occurs there. Research on analogous 1-substituted isoquinoline systems provides insight into the expected regioselectivity. For instance, studies on the nitration of 1-phenyl-3,4-dihydroisoquinoline (B1582135) have shown that substitution occurs at the 7-position of the isoquinoline core. lookchem.com This suggests that for 1-(3-methoxy-2-nitrobenzyl)isoquinoline, electrophilic attack is most likely to occur at the C-5 and C-7 positions of the isoquinoline's benzene ring.
Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Isoquinoline Core
| Reaction Type | Reagent Example | Potential Product Position |
| Nitration | HNO₃ / H₂SO₄ | 5-nitro or 7-nitro derivative |
| Halogenation | Br₂ / FeBr₃ | 5-bromo or 7-bromo derivative |
| Sulfonation | Fuming H₂SO₄ | 5-sulfonic acid or 7-sulfonic acid derivative |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 5-acetyl or 7-acetyl derivative |
In contrast to electrophilic substitution, the electron-deficient nature of the pyridine portion of the isoquinoline ring makes it susceptible to nucleophilic attack, particularly at the C-1 position. youtube.com A classic example of this reactivity is the Chichibabin reaction, where treatment with sodium amide (NaNH₂) in liquid ammonia (B1221849) introduces an amino group at the C-1 position. youtube.com However, since the C-1 position in the target molecule is already substituted, this specific reaction is not directly applicable.
Nonetheless, nucleophilic addition can occur, especially with strong nucleophiles like organolithium reagents or Grignard reagents. These reactions would initially form a dihydroisoquinoline adduct, which could potentially be oxidized back to a substituted isoquinoline. The site of nucleophilic attack on substituted azine systems like isoquinolines can be influenced by both steric and electronic factors, with studies on related heterocycles showing that addition can occur at various positions on the electron-poor ring. nih.gov
The isoquinoline ring can undergo both oxidation and reduction, with the reaction outcome depending on the reagents and conditions employed.
Oxidation:
N-Oxidation: The nitrogen atom in the isoquinoline ring is susceptible to oxidation. Reaction with a peroxy acid, such as peracetic acid, can form the corresponding isoquinoline N-oxide. youtube.com This transformation introduces an oxygen atom onto the nitrogen, altering the electronic properties and reactivity of the heterocycle.
Oxidative Cleavage: Under harsh oxidative conditions, such as treatment with hot potassium permanganate (B83412) (KMnO₄), the aromatic system can be cleaved. Typically, the benzene portion of the ring is degraded, leading to the formation of pyridine-3,4-dicarboxylic acid, which demonstrates the stability of the pyridine ring under these conditions. youtube.com
Reduction: The most common reduction reaction of the isoquinoline ring involves the hydrogenation of the pyridine part. Catalytic hydrogenation using reagents such as hydrogen gas with a platinum (Pt) or palladium (Pd) catalyst readily reduces the C=N bond and the adjacent C=C bond, yielding a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. This transformation is a widely used method for synthesizing this important structural motif found in many natural products. slideshare.netthieme-connect.de
Table 2: Summary of Oxidation and Reduction Reactions of the Isoquinoline Ring
| Reaction Type | Reagent Example | Product Type |
| N-Oxidation | CH₃CO₃H (Peracetic acid) | Isoquinoline N-oxide |
| Oxidative Cleavage | Hot KMnO₄ | Pyridine-3,4-dicarboxylic acid |
| Catalytic Hydrogenation | H₂ / Pt | 1,2,3,4-Tetrahydroisoquinoline derivative |
Reactivity of the 3-Methoxy-2-nitrobenzyl Moiety
The 3-methoxy-2-nitrobenzyl group attached at the C-1 position of the isoquinoline has its own distinct reactive sites, primarily centered on the nitro and methoxy (B1213986) functional groups.
The reduction of an aromatic nitro group is one of the most fundamental and widely used transformations in organic synthesis, providing a gateway to various other functionalities, most notably primary amines. researchgate.netjsynthchem.com The reduction proceeds in a stepwise manner, typically involving nitroso and hydroxylamine (B1172632) intermediates before reaching the final amine product. nih.gov
A plethora of reagents can accomplish this transformation, with the choice of reagent allowing for chemoselectivity. wikipedia.orgorganic-chemistry.org
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a highly efficient method for reducing the nitro group to an amine. wikipedia.org
Metal-Acid Systems: Classic methods involve the use of metals in acidic media, such as iron (Fe) in acetic acid or hydrochloric acid, and tin(II) chloride (SnCl₂) in hydrochloric acid. wikipedia.org
Other Reducing Agents: Sodium hydrosulfite (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst can also be employed for the reduction. jsynthchem.comwikipedia.org
The resulting amino group can then serve as a handle for further synthetic modifications, such as diazotization or acylation. In some cases, intramolecular reactions involving the nitro group can lead to cyclization. For instance, the reduction of a 2-nitrobenzyl alcohol can initiate an intramolecular redox cyclization to form cinnoline (B1195905) derivatives, highlighting the potential for the nitro group to participate in more complex transformations. nih.govrsc.org
Table 3: Common Reagents for the Reduction of the Aromatic Nitro Group
| Reagent System | Product Functional Group |
| H₂ / Pd-C | Amine (-NH₂) |
| Fe / HCl or CH₃COOH | Amine (-NH₂) |
| SnCl₂ / HCl | Amine (-NH₂) |
| Na₂S₂O₄ | Amine (-NH₂) |
| Zn / NH₄Cl | Hydroxylamine (-NHOH) |
The methoxy group (-OCH₃) on the benzyl (B1604629) ring is an ether linkage and is generally stable under many reaction conditions. Its primary reactivity involves cleavage to form a phenolic hydroxyl group (-OH). This dealkylation is typically achieved under strong acidic conditions.
Common reagents for ether cleavage include:
Hydrogen Halides: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for cleaving aryl methyl ethers.
Lewis Acids: Boron tribromide (BBr₃) is a particularly powerful and widely used reagent for the clean cleavage of methoxy groups to yield phenols, often at low temperatures.
Additionally, the methoxy group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution on the benzyl ring. libretexts.org However, its directing influence is significantly diminished by the presence of the strongly deactivating nitro group at the adjacent ortho position, which would make further electrophilic substitution on this ring difficult to achieve.
Reactivity at the Benzylic Methylene (B1212753) Carbon
The benzylic methylene bridge in 1-benzylisoquinoline (B1618099) systems is a common site for chemical transformations, particularly oxidation, to yield the corresponding 1-benzoylisoquinoline derivatives. mdpi.commasterorganicchemistry.com However, the reactivity at this position is profoundly influenced by the substitution pattern on the benzyl ring. ias.ac.inias.ac.in
In the case of the closely related analog, 3,4-dihydro-6,7-dimethoxy-1-(3-methoxy-2-nitrobenzyl)-isoquinoline, studies have shown that the compound is remarkably stable and resistant to oxidation. ias.ac.in It was recovered unchanged after prolonged exposure of its alcoholic solution to air (auto-oxidation) or after treatment with iodine, conditions that typically oxidize other 1-benzyl-3,4-dihydroisoquinolines. ias.ac.inias.ac.in This stability is attributed to the presence of the nitro group on the benzyl moiety, especially when it is in the ortho position relative to the methylene bridge. ias.ac.in The strong electron-withdrawing nature of the ortho-nitro group deactivates the adjacent benzylic C-H bonds, rendering them less susceptible to both free radical-mediated auto-oxidation and oxidation by iodine. ias.ac.inias.ac.in
This contrasts sharply with analogs lacking the nitro group or having it in a different position. For instance, 1-benzyl-3,4-dihydroisoquinolines with methoxy or methyl groups on the benzyl ring readily undergo auto-oxidation to form 1-benzoyl-3,4-dihydroisoquinolines. ias.ac.in The inhibitory effect of the nitro group on oxidation by iodine is most pronounced when it is in the ortho position. ias.ac.in
| Compound Substituent (at position 1 of 3,4-dihydro-6,7-dimethoxyisoquinoline) | Result of Air Oxidation (Auto-oxidation) | Result of Iodine Oxidation | Reference |
|---|---|---|---|
| 3-Methoxy-2-nitrobenzyl | Recovered Unchanged | Recovered Unchanged | ias.ac.in |
| 2-Nitrobenzyl | Resists Air Oxidation | Negligible Iodine Uptake; Recovered Unchanged | ias.ac.inias.ac.in |
| 4-Nitrobenzyl | Resin Formation (No Pure Product) | Negligible Iodine Uptake | ias.ac.inias.ac.in |
| 4-Methoxybenzyl | Oxidized to 1-benzoyl derivative | Considerable Iodine Uptake; Oxidized | ias.ac.inias.ac.in |
| 4-Methylbenzyl | Oxidized to 1-benzoyl derivative | Considerable Iodine Uptake; Oxidized | ias.ac.in |
Photochemical Transformations
The 2-nitrobenzyl (o-nitrobenzyl) moiety is a well-known photolabile protecting group, and its chemistry governs the photochemical behavior of this compound. nih.govnih.gov Irradiation with UV light triggers a characteristic intramolecular reaction cascade. nih.gov
Upon UV irradiation, o-nitrobenzyl compounds undergo an intramolecular redox reaction. nih.gov The excited nitro group abstracts a hydrogen atom from the benzylic methylene carbon. nih.gov This initiates a rearrangement process, typically leading to the formation of an o-nitrosobenzaldehyde derivative and releasing the attached isoquinoline. nih.gov
While direct studies on this compound are not detailed in the provided sources, the general mechanism involves the excitation of the o-nitrobenzyl chromophore, which leads to the formation of an aci-nitro intermediate. nih.govacs.org This is followed by a molecular rearrangement and cleavage. The expected primary photoproducts would be 3-methoxy-2-nitrosobenzaldehyde and isoquinoline. Secondary reactions of the highly reactive nitroso group can subsequently occur. nih.gov
The photolysis mechanism of o-nitrobenzyl systems has been extensively studied. nih.govacs.orgcdnsciencepub.com The process begins with the absorption of a photon, promoting the molecule to an excited singlet state. acs.org From this state, two primary pathways are possible: direct intramolecular hydrogen transfer to form an aci-nitro species, or intersystem crossing to a longer-lived triplet state. acs.orgcdnsciencepub.com
The triplet state can also undergo the same intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the nitro group, producing a biradical intermediate. acs.org This biradical can then convert to the key aci-nitro intermediate (or its tautomeric cyclic form, an N-hydroxybenzisoxazolidine). acs.orgcdnsciencepub.com This intermediate is unstable and undergoes further rearrangement, ultimately leading to the cleavage of the benzylic carbon-nitrogen bond and the formation of an o-nitrosobenzaldehyde (or ketone) and the released substrate. nih.govresearchgate.net Flash photolysis studies have been instrumental in observing the transient intermediates involved in this cascade. cdnsciencepub.com
A significant tool for elucidating the mechanism of o-nitrobenzyl photolysis is the use of the kinetic isotope effect (KIE). nih.govresearchgate.netwikipedia.org The KIE is the ratio of reaction rates between a reactant with a light isotope (like hydrogen, H) and one with a heavy isotope (like deuterium, D) at a specific atomic position (kH/kD). wikipedia.org
| System | Kinetic Isotope Effect (kH/kD) | Significance | Reference |
|---|---|---|---|
| o-Nitrobenzyl alcohol derivatives | Strong KIE, with values up to 8.3 | Confirms that benzylic C-H bond cleavage is a rate-determining step in the photolysis. | nih.govresearchgate.net |
| 1-Nitro-1(4-nitrophenyl)alkanes (with DBU) | Large KIEs (e.g., 12.3-12.5) | Indicates a significant contribution from a tunneling effect in the proton transfer step. | rsc.org |
Derivatization Strategies and Scaffold Diversification
A common strategy for diversifying the isoquinoline scaffold is the synthesis of its reduced analogs, such as 1,2,3,4-tetrahydroisoquinolines (THIQs). rsc.orgrsc.org These compounds often exhibit distinct biological activities from their aromatic counterparts. rsc.orgnih.gov
The synthesis of the 1,2,3,4-tetrahydroisoquinoline analog of this compound can be achieved through the reduction of the corresponding 3,4-dihydroisoquinoline (B110456) precursor. rsc.org The Bischler-Napieralski reaction is a standard method to generate 3,4-dihydroisoquinolines, which are then reduced to the desired THIQs. rsc.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., using H2/Pd-C). rsc.org This reduction selectively targets the imine (C=N) double bond within the dihydroisoquinoline ring system, converting it to an amine and yielding the saturated heterocyclic core of the THIQ analog. rsc.org
Functionalization for Further Chemical Modifications
The strategic placement of the methoxy and nitro groups on the benzyl ring, along with the inherent reactivity of the isoquinoline core, allows for a range of functionalization reactions. These modifications are crucial for developing derivatives with tailored properties and for the synthesis of more complex molecular architectures.
The introduction of substituents at various positions of the isoquinoline ring is a common strategy for diversification. While specific studies on the functionalization of this compound are not extensively documented, general methodologies for isoquinoline modification can be extrapolated. For instance, C-H functionalization at positions C-3 and C-4 of the isoquinoline ring is a plausible route. nih.gov Similarly, modifications at the N-2 position to form isoquinolinium salts can alter the reactivity of the entire molecule, making the C1-carbon more electrophilic and prone to nucleophilic attack. rsc.org
The nitro group on the benzyl ring is a versatile functional handle. Its reduction to an amine group is a common and powerful transformation. This can be achieved using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting amino group can then be subjected to a wide array of subsequent reactions, including diazotization followed by Sandmeyer or Schiemann reactions to introduce a variety of substituents, or acylation and alkylation to build more complex side chains.
The methoxy group, while generally less reactive, can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr3). This unmasks a phenolic hydroxyl group, which can then be used for etherification, esterification, or as a directing group in electrophilic aromatic substitution reactions on the benzyl ring.
A summary of potential functionalization reactions is presented in the table below.
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| Nitro Group (on benzyl ring) | Reduction | SnCl2, Na2S2O4, H2/Pd-C | Amine (-NH2) |
| Amine (from nitro reduction) | Diazotization/Sandmeyer | NaNO2, HCl; CuX (X=Cl, Br, CN) | Halogen, Cyano |
| Amine (from nitro reduction) | Acylation | Acyl chlorides, Anhydrides | Amide |
| Methoxy Group (on benzyl ring) | Demethylation | BBr3, HBr | Phenolic Hydroxyl (-OH) |
| Isoquinoline N-2 | Quaternization | Alkyl halides (e.g., CH3I) | N-alkyl isoquinolinium salt |
| Isoquinoline C-3/C-4 | C-H Functionalization | Transition metal catalysts | Aryl, Alkyl substituents |
This table presents potential functionalization reactions based on the general reactivity of the functional groups present in this compound.
Mechanistic Elucidation of Key Reactions
Understanding the mechanisms of the reactions involving this compound is fundamental for controlling reaction outcomes and designing novel transformations. While specific mechanistic studies on this exact molecule are scarce in publicly available literature, insights can be drawn from studies of analogous systems.
Isotopic Labeling Experiments (e.g., H₂O¹⁸-labeling)
Detailed isotopic labeling experiments specifically for reactions involving this compound have not been reported in the reviewed literature. Such experiments are powerful tools for tracing the pathways of atoms and bonds during a chemical transformation. For instance, in a hypothetical hydrolysis reaction of a derivative, using H₂O¹⁸ could help determine whether the oxygen atom in the product originates from the water molecule.
Intermediates Identification and Characterization
The identification and characterization of reaction intermediates are crucial for piecing together a reaction mechanism. In the context of transformations involving the nitrobenzyl moiety, several key intermediates can be postulated. For example, during the reduction of the nitro group, nitroso and hydroxylamine intermediates are typically formed. These species are often transient and require specialized spectroscopic techniques for their detection.
Advanced Spectroscopic and Structural Characterization Studies
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. uobasrah.edu.iqrsc.org The IR spectrum of 1-(3-Methoxy-2-nitrobenzyl)isoquinoline is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the isoquinoline (B145761) ring system, the substituted benzyl (B1604629) group, the methoxy (B1213986) group, and the nitro group.
Key expected vibrational frequencies are detailed below:
Aromatic C-H Stretching: Vibrations for the C-H bonds on both the isoquinoline and benzyl aromatic rings are anticipated in the region of 3100-3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretching: The methylene (B1212753) bridge (-CH₂-) connecting the two ring systems would show C-H stretching absorptions in the 2960-2850 cm⁻¹ range. pressbooks.pub
Nitro Group (NO₂) Stretching: The nitro group is a strong IR absorber and is characterized by two distinct stretching vibrations: a strong asymmetric stretch typically found between 1560-1520 cm⁻¹ and a medium symmetric stretch in the 1360-1345 cm⁻¹ range.
C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic isoquinoline ring system are expected to produce several bands in the 1650-1400 cm⁻¹ region. researchgate.netscispace.com For isoquinoline itself, bands are observed around 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.net
Aromatic Ether (Ar-O-CH₃) Stretching: The presence of the methoxy group gives rise to a characteristic C-O stretching band, typically a strong absorption around 1260-1200 cm⁻¹ (asymmetric) and a medium band near 1040-1020 cm⁻¹ (symmetric). scispace.com
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ "fingerprint" region. vscht.cz
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Rings |
| 2960-2850 | C-H Stretch | -CH₂- (Benzylic) |
| 1560-1520 | Asymmetric N-O Stretch | Nitro (-NO₂) |
| 1360-1345 | Symmetric N-O Stretch | Nitro (-NO₂) |
| 1650-1400 | C=C and C=N Stretch | Isoquinoline Ring |
| 1260-1200 | Asymmetric Ar-O-C Stretch | Methoxy (-OCH₃) |
| 1040-1020 | Symmetric Ar-O-C Stretch | Methoxy (-OCH₃) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms. uobasrah.edu.iq
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, establish the carbon-hydrogen framework of the molecule. rsc.org The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
¹H NMR: The proton spectrum would show distinct signals for the protons on the isoquinoline ring, the substituted benzyl ring, the methoxy group, and the benzylic methylene bridge. The protons on the isoquinoline ring adjacent to the nitrogen atom are expected to be the most deshielded. The protons on the benzyl ring will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.
¹³C NMR: The carbon spectrum provides a count of unique carbon atoms. The carbons of the isoquinoline ring, the benzyl ring, the methoxy group, and the methylene bridge will all resonate at characteristic chemical shifts. Carbons bonded to electronegative atoms (N, O) and the nitro-group-bearing carbon will appear at lower fields (higher ppm). chemicalbook.comnp-mrd.org
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Isoquinoline H-3, H-4 | ~7.5-8.5 | ~120-145 |
| Isoquinoline H-5 to H-8 | ~7.2-8.0 | ~125-135 |
| Benzylic -CH₂- | ~4.5-5.0 | ~35-45 |
| Benzyl Ring Protons | ~7.0-7.8 | ~115-155 |
| Methoxy -OCH₃ | ~3.9 | ~56 |
| Isoquinoline C-1 | - | ~160 |
| Nitro-bearing Benzyl Carbon | - | ~150 |
Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would reveal correlations between adjacent protons within the isoquinoline ring system and within the substituted benzyl ring, allowing for the assignment of specific protons within each spin system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). ustc.edu.cncolumbia.edu This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its already-assigned proton from the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.eduyoutube.com Crucial HMBC correlations for this molecule would include the signal from the benzylic -CH₂- protons to carbons in both the isoquinoline ring (e.g., C-1) and the benzyl ring, confirming the connection point between the two major moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are bonded. It is critical for determining stereochemistry and conformation. For this compound, NOESY would show correlations between the benzylic protons and protons on both the isoquinoline and benzyl rings, providing insight into the preferred rotational conformation around the benzylic C-C bond.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. uobasrah.edu.iq
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units or <5 ppm). researchgate.net This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₇H₁₄N₂O₃), the exact mass can be calculated and compared to the experimentally measured value to confirm its elemental composition. rsc.org
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₂O₃ |
| Calculated Exact Mass [M+H]⁺ | 295.1077 |
| Expected HRMS Result | 295.1077 ± 0.0015 |
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a roadmap of the molecule's structure. For benzylisoquinoline alkaloids, a primary and highly characteristic fragmentation is the cleavage of the benzylic C-C bond, which is the weakest bond in the structure. nih.govresearchgate.net
The proposed fragmentation pathway for this compound would likely involve:
Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the bond between the methylene bridge and the benzyl ring. This would result in a highly stable isoquinolinium cation (m/z 130) and a 3-methoxy-2-nitrobenzyl radical.
Loss of Methoxy Group: The molecular ion or fragment ions could lose the methoxy group as a methyl radical (•CH₃, loss of 15 Da) or as formaldehyde (B43269) (CH₂O, loss of 30 Da). nih.govscielo.br
Loss of Nitro Group: Fragmentation involving the loss of the nitro group (•NO₂, loss of 46 Da) is also a probable pathway.
Table 4: Predicted Major Fragment Ions in Tandem MS for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Loss |
|---|---|
| 295 | [M+H]⁺ (Protonated Molecular Ion) |
| 249 | [M+H - NO₂]⁺ |
| 130 | [Isoquinolinium Cation]⁺ |
X-ray Crystallography for Solid-State Structural Determination
Direct X-ray crystallographic data for this compound is not available. However, analysis of related structures allows for a hypothetical projection of its solid-state conformation.
For instance, the crystal structures of various substituted isoquinoline and nitrobenzyl derivatives have been reported. Tetrahydroisoquinoline alkaloids, for example, have been extensively studied, revealing key conformational features. mdpi.com Similarly, the crystal structures of compounds containing a nitrobenzyl group, such as 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, have been determined, showing the planarity of the nitro-substituted benzene (B151609) ring and its spatial relationship with adjacent functional groups. researchgate.net
Hypothetical Crystallographic Data for this compound (Based on related structures; for illustrative purposes only)
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Key Bond Lengths (Å) | C-N (isoquinoline) ~1.37, C-C (inter-ring) ~1.50, N-O (nitro) ~1.22 |
| Key Bond Angles (°) | C-N-C (isoquinoline) ~117, O-N-O (nitro) ~125 |
Electronic Absorption and Emission Spectroscopy
While specific spectra for this compound are not published, the electronic transitions can be inferred from the constituent chromophores: the isoquinoline ring and the 3-methoxy-2-nitrobenzyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is expected to be a composite of the absorptions of the isoquinoline and nitroaromatic moieties. Isoquinoline itself exhibits characteristic absorption bands in the UV region. nist.gov The presence of the methoxy and nitro substituents on the benzyl ring will further influence the electronic absorption.
The nitro group, being an electron-withdrawing group, typically causes a red-shift (bathochromic shift) of the π-π* transitions of the benzene ring. Studies on nitrobenzaldehydes show complex spectra with weak n-π* transitions and stronger π-π* transitions. uni-muenchen.de The methoxy group, an electron-donating group, generally enhances absorption intensity.
Therefore, this compound would likely exhibit multiple absorption bands.
Expected UV-Vis Absorption Data for this compound (Based on data from related compounds; for illustrative purposes only)
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Probable Electronic Transition |
| ~220-230 | High | π → π* (Isoquinoline) |
| ~270-280 | Moderate | π → π* (Isoquinoline) |
| ~300-320 | Moderate | π → π* (Nitrobenzyl moiety) |
| ~340-360 | Low | n → π* (Nitro group) |
Fluorescence Spectroscopy and Quantum Yield Determinations
The fluorescence properties of this compound are expected to be significantly influenced by the nitro group. While the isoquinoline moiety can be fluorescent, the presence of a nitro group often leads to fluorescence quenching. arkat-usa.org This is due to the heavy atom effect and the presence of low-lying, non-emissive n-π* states that provide efficient pathways for non-radiative decay.
Studies on other nitro-substituted aromatic compounds have demonstrated that they are typically non-fluorescent or exhibit very weak fluorescence. arkat-usa.org The enhanced intersystem crossing from the singlet excited state to the triplet state, facilitated by the nitro group, is a primary reason for the low fluorescence quantum yields.
Therefore, it is highly probable that this compound would be non-fluorescent or have a negligible quantum yield. Any observed emission would likely be weak and originate from the isoquinoline part of the molecule, with its intensity severely diminished by the quenching effect of the nitrobenzyl group.
Expected Fluorescence Data for this compound (Based on general principles and data from related compounds)
| Parameter | Expected Value |
| Emission Maximum (λem, nm) | Likely non-fluorescent |
| Fluorescence Quantum Yield (Φf) | Close to 0 |
| Stokes Shift (nm) | Not applicable |
Theoretical and Computational Investigations of 1 3 Methoxy 2 Nitrobenzyl Isoquinoline
Electronic Structure Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as molecules. sapub.org By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost, making it a popular method for studying medium-sized organic molecules. mdpi.com
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of 1-(3-methoxy-2-nitrobenzyl)isoquinoline involves geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to locate its equilibrium structure. Given the rotational freedom around the single bond connecting the benzyl (B1604629) group to the isoquinoline (B145761) ring, the molecule can exist in various conformations.
Conformational analysis of related 1-benzyl-1,2,3,4-tetrahydroisoquinolines has shown a preference for a pseudoaxial position of the 1-benzyl group in a half-chair conformation of the heterocyclic ring. researchgate.netpsu.edu For this compound, the rotational barrier around the C1-Cα bond (connecting the isoquinoline and benzyl moieties) would be a key determinant of the preferred conformation. The presence of the bulky nitro group at the ortho position of the benzyl ring is expected to introduce significant steric hindrance, influencing the dihedral angle between the isoquinoline and benzyl ring systems. Theoretical calculations would likely explore the potential energy surface by systematically rotating this bond to identify the global energy minimum and any other low-energy conformers.
A hypothetical table of optimized geometric parameters for a stable conformer of this compound, based on typical values from DFT calculations on similar structures, is presented below.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length (Å) | C1(isoquinoline) - Cα(benzyl) | 1.52 |
| C2(benzyl) - N(nitro) | 1.48 | |
| C3(benzyl) - O(methoxy) | 1.37 | |
| Bond Angle (°) | C(isoquinoline ring) - C1 - Cα | 110.5 |
| C1(benzyl) - C2(benzyl) - N(nitro) | 121.0 | |
| Dihedral Angle (°) | C2(isoquinoline) - C1 - Cα - C1(benzyl) | ~65.0 |
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netyoutube.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. nih.gov
For this compound, the HOMO is expected to be predominantly localized on the electron-rich isoquinoline ring system. In contrast, the LUMO is anticipated to be centered on the electron-deficient nitrobenzyl moiety, particularly on the nitro group, which is a strong electron-withdrawing group. researchgate.netresearchgate.net This spatial separation of the HOMO and LUMO suggests the potential for intramolecular charge transfer upon electronic excitation.
An illustrative table of FMO energies for this compound, based on DFT calculations of related nitroaromatic and isoquinoline compounds, is provided below.
| Orbital | Energy (eV) (Illustrative) | Localization |
|---|---|---|
| HOMO | -6.5 | Primarily on the isoquinoline ring |
| LUMO | -2.8 | Primarily on the nitrobenzyl moiety |
| HOMO-LUMO Gap (ΔE) | 3.7 | - |
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating areas of positive potential (electron-poor, susceptible to nucleophilic attack).
In the MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the nitro group, making them likely sites for electrophilic interaction. The nitrogen atom in the isoquinoline ring would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the aromatic rings and the region around the nitro group's nitrogen atom would display positive potential (blue), indicating susceptibility to nucleophilic attack.
Spectroscopic Property Predictions
Computational methods can also predict the spectroscopic properties of molecules, providing valuable data for comparison with experimental results and aiding in spectral assignment.
Computational NMR Chemical Shift and Vibrational Frequency Prediction
DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) and Raman vibrational frequencies. researchgate.netnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for NMR shift calculations. nih.gov For vibrational frequencies, the calculated harmonic frequencies are often scaled to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. globalresearchonline.net
For this compound, predicted ¹H NMR signals would include distinct peaks for the protons on the isoquinoline and benzyl rings, as well as the methoxy (B1213986) group. The chemical shifts would be influenced by the electronic environment of each proton. Similarly, ¹³C NMR predictions would provide shifts for all carbon atoms in the molecule.
Vibrational frequency calculations would predict the positions of characteristic IR and Raman bands, such as the C-H stretching of the aromatic rings, the asymmetric and symmetric stretching of the NO₂ group, the C-O stretching of the methoxy group, and the skeletal vibrations of the isoquinoline and benzyl rings. researchgate.netresearchgate.net
Below is a hypothetical table of selected predicted spectroscopic data for this compound.
| Spectroscopy | Parameter | Predicted Value (Illustrative) |
|---|---|---|
| ¹H NMR | Isoquinoline Protons | δ 7.5-8.5 ppm |
| Methoxy Protons | δ 3.9 ppm | |
| ¹³C NMR | Isoquinoline Carbons | δ 120-150 ppm |
| Benzyl Carbon (Cα) | δ 40-50 ppm | |
| IR (cm⁻¹) | NO₂ Asymmetric Stretch | ~1530 cm⁻¹ |
| NO₂ Symmetric Stretch | ~1350 cm⁻¹ |
Time-Dependent DFT (TD-DFT) for Excited State Properties and Optical Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. mdpi.com It is widely used to predict electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. qnl.qatubitak.gov.trrsc.org
For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λ_max) and the nature of the corresponding electronic transitions. The lowest energy transitions are typically from the HOMO to the LUMO. Given the spatial separation of these orbitals in the target molecule, the lowest energy absorption band would likely have significant intramolecular charge-transfer character, from the isoquinoline donor to the nitrobenzyl acceptor. The predicted UV-Vis spectrum would likely show multiple absorption bands corresponding to π-π* transitions within the aromatic systems and the charge-transfer transition. researchgate.net
Reaction Mechanism Modeling
The structure of this compound suggests several potential chemical transformations that can be modeled computationally. A particularly plausible reaction is an intramolecular cyclization, a common pathway for compounds containing proximal reactive groups. For instance, the reduction of the nitro group to an amino group could initiate a cyclization reaction onto the isoquinoline ring, a process reminiscent of classic isoquinoline synthesis methods like the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine with an aldehyde or ketone. organic-chemistry.org
Computational modeling, primarily using Density Functional Theory (DFT), can elucidate the step-by-step mechanism of such transformations. mdpi.com This involves identifying all relevant intermediates and, crucially, the transition states that connect them. For example, a proposed pathway could involve the initial reduction of the NO₂ group, followed by a nucleophilic attack from the newly formed amino group onto the C1 position of the isoquinoline ring. The feasibility of this and other potential mechanisms can be assessed by calculating the energetics of each step.
The transition state (TS) represents the highest energy point along a reaction coordinate, acting as the kinetic bottleneck for a chemical transformation. wikipedia.org Characterizing the TS is fundamental to understanding reaction rates and mechanisms. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. wikipedia.orgox.ac.uk
For a hypothetical intramolecular cyclization of the amino-derivative of this compound, the transition state would feature a partially formed bond between the nitrogen of the amino group and the C1 carbon of the isoquinoline ring. The geometry of this TS, including bond lengths and angles, can be precisely calculated. The energy of this TS relative to the reactant determines the activation energy of the reaction, a key parameter in chemical kinetics. youtube.com
A reaction's energy profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur as reactants are converted into products. These profiles are generated by calculating the Gibbs free energy (ΔG) of reactants, intermediates, transition states, and products. youtube.comresearchgate.net
Hypothetical Energy Profile for Reductive Cyclization Below is an illustrative, hypothetical energy profile for the transformation.
This chart is a hypothetical illustration and does not represent experimentally or computationally verified data for this specific molecule.
Isoquinoline is a weak base, with the lone pair of electrons on the nitrogen atom being the most probable site for protonation. mdpi.com For a substituted isoquinoline like the title compound, computational methods can predict the most favorable protonation site by calculating the proton affinity (PA) for each potential basic atom. The site with the highest PA is the most likely to be protonated.
The primary candidates for protonation in this compound are the isoquinoline nitrogen (N2) and the oxygen of the methoxy group. Computational studies on similar isoquinoline derivatives consistently show that the ring nitrogen is significantly more basic than ether oxygens. nih.gov Therefore, protonation will overwhelmingly occur at the N2 position.
Table 1: Hypothetical Calculated Proton Affinities This interactive table presents hypothetical data based on general principles for illustrative purposes.
| Protonation Site | Atom | Hypothetical Proton Affinity (kcal/mol) | Relative Stability of Conjugate Acid |
|---|---|---|---|
| Isoquinoline Nitrogen | N2 | ~225-230 | Most Stable |
| Methoxy Oxygen | O | ~190-195 | Less Stable |
| Nitro Oxygen | O | ~170-175 | Least Stable |
Molecular Dynamics Simulations
MD simulations model the movement of atoms over time, governed by a force field that approximates the potential energy of the system. nih.gov By simulating the molecule in a solvent box (e.g., water), one can observe its dynamic behavior, identify the most stable conformations, and analyze non-covalent interactions like hydrogen bonds or π-stacking. Such simulations are invaluable for understanding how the molecule might behave in a biological environment, for instance, in studies related to drug design. mdpi.commdpi.com
Applications in Organic Synthesis and Chemical Biology Research
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
The 1-benzylisoquinoline (B1618099) unit is the core structural backbone of a vast and diverse family of naturally occurring alkaloids, many of which exhibit significant biological activities. wikipedia.org These alkaloids, including well-known examples like papaverine (B1678415) and morphine, are derived biosynthetically from the amino acid tyrosine. wikipedia.orgnih.gov In chemical synthesis, molecules like 1-(3-Methoxy-2-nitrobenzyl)isoquinoline serve as pivotal precursors for constructing more elaborate and complex molecular frameworks.
The strategic placement of the nitro and methoxy (B1213986) groups on the benzyl (B1604629) ring is not arbitrary. The nitro group, following its chemical reduction to an amine, becomes a reactive handle for intramolecular cyclization reactions. This is a key step in classic isoquinoline (B145761) alkaloid syntheses such as the Bischler-Napieralski or Pictet-Spengler type reactions, which are used to form new heterocyclic rings. scripps.edu For instance, reduction of the nitro group to an amine, followed by N-acylation and subsequent acid-catalyzed cyclization onto the isoquinoline core or the benzyl ring, can lead to polycyclic systems. This positions the compound as a key intermediate for accessing intricate molecular architectures, such as those found in protoberberine and aporphine (B1220529) alkaloids. The methoxy group, in turn, modulates the electronic properties of the aromatic ring and can be a site for further functionalization or demethylation to reveal a phenol (B47542), a common feature in many natural products.
Utility in the Construction of Isoquinoline-Derived Scaffolds
The isoquinoline motif is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in pharmacologically active compounds. researchgate.net Consequently, synthetic methodologies that allow for the diversification of the isoquinoline core are of high value. This compound is an ideal starting point for the construction of novel isoquinoline-derived scaffolds.
One prominent strategy involves the 1,3-dipolar cycloaddition reaction of isoquinolinium N-ylides with various dipolarophiles. nih.gov The nitrogen atom of the isoquinoline ring in this compound can be quaternized to form an isoquinolinium salt. Subsequent treatment with a base generates an isoquinolinium ylide, a reactive 1,3-dipole. This intermediate can then undergo cycloaddition with alkynes or alkenes to construct fused polycyclic systems, such as pyrrolo[2,1-a]isoquinolines. nih.gov These resulting scaffolds are themselves of great interest due to their presence in biologically active natural products like the lamellarins, which exhibit potent cytotoxic activities. nih.gov The substituents on the benzyl ring can be carried through the synthesis or modified to create a diverse library of complex heterocyclic structures.
| Reaction Type | Starting Scaffold | Key Intermediate | Resulting Scaffold | Potential Application |
| Intramolecular Cyclization | 1-Benzylisoquinoline | N-Acyl-1-(2-amino-3-methoxybenzyl)isoquinoline | Protoberberine-type alkaloids | Antimicrobial, Antitumor Agents |
| 1,3-Dipolar Cycloaddition | 1-Benzylisoquinoline | Isoquinolinium Ylide | Pyrrolo[2,1-a]isoquinolines | Cytotoxicity, Enzyme Inhibition |
This table illustrates potential synthetic pathways using the this compound core to generate complex scaffolds.
Development of Photolabile Caging Groups and Photochemical Probes in Research
The 2-nitrobenzyl group is one of the most widely utilized photolabile protecting groups (PPGs), often referred to as "caging groups," in chemical biology. researchgate.net These groups allow for the spatial and temporal control of the release of a bioactive molecule using light as an external trigger. This compound incorporates this functionality, with the isoquinoline moiety acting as the "caged" molecule that can be released upon irradiation.
The mechanism of photocleavage for 2-nitrobenzyl derivatives is well-established. Upon absorption of UV light (typically in the 300-360 nm range), the nitro group is excited and abstracts a hydrogen atom from the benzylic carbon. This initiates a rearrangement to form a transient aci-nitro intermediate. This intermediate then undergoes an irreversible intramolecular cyclization and subsequent fragmentation to release the protected molecule (isoquinoline, in this case) and a 2-nitroso-3-methoxybenzaldehyde byproduct. researchgate.net
The efficiency of this photorelease, defined by the quantum yield, is influenced by substituents on the aromatic ring. researchgate.netharvard.edu The electron-donating methoxy group at the 3-position can affect the absorption properties and the stability of the excited state and intermediates, thereby modulating the efficiency and rate of the uncaging process. rsc.org This allows for the fine-tuning of the photolabile properties. The ability to release a complex heterocyclic fragment like isoquinoline with light makes this compound a potential tool for studying biological systems where isoquinoline derivatives may act as enzyme inhibitors or receptor ligands.
| Photolabile Group | Typical λmax | Key Mechanistic Step | Released Byproduct |
| 2-Nitrobenzyl | ~340-360 nm | Intramolecular H-abstraction by excited nitro group | 2-Nitrosobenzaldehyde |
| 3,5-Dimethoxybenzoin | ~254 nm | Photoenolization | 3,5-Dimethoxyphenylglyoxylic acid |
| 4,5-Dimethoxy-2-nitrobenzyl | ~355 nm | Intramolecular H-abstraction by excited nitro group | 4,5-Dimethoxy-2-nitrosobenzaldehyde |
This table compares the properties of the 2-nitrobenzyl group present in the target molecule with other common photolabile protecting groups.
Applications in Diversity-Oriented Synthesis and Chemical Library Generation (focused on synthetic methodology development)
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore broad regions of chemical space for the discovery of new biological probes and drug leads. cam.ac.uknih.gov this compound is a valuable building block for DOS strategies due to its multiple reactive sites and its conformationally rich structure.
In a typical DOS workflow, such as a "build-couple-pair" strategy, a core scaffold is systematically elaborated with various building blocks. mdpi.com this compound can serve as a "build" phase product. In subsequent steps:
The nitro group can be reduced to an amine and then coupled with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates.
The isoquinoline nitrogen can be alkylated or used in multicomponent reactions as described previously. nih.gov
The aromatic rings can undergo electrophilic substitution if activated appropriately.
Each of these modifications can be followed by an intramolecular "pair" phase reaction, where cyclization creates new and distinct molecular skeletons. For example, a library of amides formed at the reduced nitro position could undergo various cyclization reactions (e.g., Bischler-Napieralski, Pictet-Spengler) under different conditions to yield a collection of diverse polycyclic scaffolds. This approach allows for the rapid generation of a library of complex, three-dimensional molecules from a single, versatile starting material. frontiersin.org
Investigation of Reaction Pathways through Mechanistic Probes
The study of reaction mechanisms provides fundamental insights into how chemical transformations occur. The photochemical decomposition of this compound serves as an excellent platform for investigating reaction pathways. The photolysis of ortho-nitrobenzyl compounds involves a series of short-lived, transient intermediates, including the excited triplet state and the aci-nitro species. researchgate.net
The kinetics and lifetimes of these intermediates can be studied using time-resolved spectroscopic techniques, such as flash photolysis coupled with UV-Vis or IR spectroscopy. researchgate.net By examining how the methoxy substituent and the nature of the isoquinoline "leaving group" affect the decay rates of these intermediates, chemists can gain a deeper understanding of the factors that control photochemical reaction efficiency. For instance, comparing the photolysis of this compound with analogs lacking the methoxy group or having a different substituent at the C1 position of the isoquinoline would allow for a systematic probe of electronic and steric effects on the hydrogen abstraction and cyclization steps of the reaction. semanticscholar.org Such studies are crucial for designing more efficient photolabile groups for applications in materials science and biology.
Future Research Directions and Challenges
Exploration of Asymmetric Synthesis Routes to Chiral Analogs
The creation of chiral molecules is paramount in medicinal chemistry, as different enantiomers of a compound can exhibit vastly different biological activities. The development of asymmetric routes to chiral analogs of 1-(3-methoxy-2-nitrobenzyl)isoquinoline, where the C1 position of the isoquinoline (B145761) ring is a stereocenter, is a critical area for future research.
Current synthetic methods for isoquinoline alkaloids often result in racemic mixtures. researchgate.net Future work should focus on diastereoselective and enantioselective catalytic methods. researchgate.net This could involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the key bond-forming reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions. researchgate.netnih.gov The introduction of chirality is vital for exploring the potential therapeutic applications of these compounds, as biological systems are inherently chiral. nih.govrsc.org
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Potential Advantages |
| Chiral Catalyst | Use of a chiral metal complex or organocatalyst to induce enantioselectivity in the cyclization step. | High catalytic efficiency; potential for high enantiomeric excess. |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to the starting material to direct the stereochemical course of the reaction, followed by its removal. | Well-established methodology; predictable stereochemical outcomes. |
| Biocatalysis | Employment of enzymes, such as imine reductases or transaminases, to perform the key stereoselective transformations. ucl.ac.uk | High enantioselectivity and mild reaction conditions. |
Development of Catalyst-Controlled Transformations
The functional groups present in this compound—the nitro group and the methoxy (B1213986) group—offer handles for a variety of catalyst-controlled transformations. Future research should aim to develop selective catalytic systems that can modify these groups or utilize them to direct further reactions.
For instance, the selective reduction of the nitro group to an amine would yield a key intermediate for further diversification, allowing for the introduction of a wide range of substituents through acylation, alkylation, or arylation reactions. Catalyst-controlled divergent transformations could enable the synthesis of different product classes from a single starting material by simply changing the catalyst or reaction conditions. rsc.org Palladium, rhodium, and copper-based catalysts have shown great promise in the functionalization of related heterocyclic systems and could be explored for this purpose. rsc.orgmdpi.com
Integration into Flow Chemistry Systems for Scalable Synthesis
Traditional batch synthesis methods can be inefficient and difficult to scale up. Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening. researchgate.net
Integrating the synthesis of this compound and its derivatives into flow chemistry systems is a significant future direction. researchgate.net This would not only enable the scalable production of these compounds for further studies but also allow for the safe handling of potentially hazardous reagents and intermediates. The development of robust and efficient flow protocols could dramatically accelerate the exploration of the chemical space around this scaffold.
Advanced Spectroscopic Characterization under Reaction Conditions
To truly understand and optimize the chemical transformations of this compound, it is crucial to study the reaction mechanisms in detail. Advanced in-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), in-situ NMR (nuclear magnetic resonance), and Raman spectroscopy, can provide real-time information about the formation of intermediates and byproducts during a reaction. rsc.org
Applying these techniques to the synthesis and catalytic transformations of this compound would offer unprecedented insights into the reaction kinetics and pathways. This knowledge is invaluable for optimizing reaction conditions, improving yields, and minimizing the formation of unwanted side products.
Sophisticated Computational Design of Novel Derivatives and Reactivity
Computational chemistry and molecular modeling are powerful tools in modern drug discovery and materials science. ajchem-a.com In the context of this compound, computational methods can be employed to design novel derivatives with desired electronic and steric properties. researchgate.netresearchgate.net
Future research should focus on using density functional theory (DFT) and other computational approaches to:
Predict the reactivity of different positions on the isoquinoline and benzyl (B1604629) rings.
Design new catalysts for selective transformations.
Model the interaction of potential drug candidates with biological targets.
Predict the spectroscopic properties of novel compounds to aid in their characterization. nih.gov
By combining computational design with synthetic efforts, the discovery and development of new functional molecules based on the this compound scaffold can be significantly accelerated.
Q & A
Basic Research Question
- Mass Spectrometry (MS): Characteristic fragmentation patterns (e.g., loss of CO in isomers with para-substituents) help differentiate regioisomers. Compare spectra to literature references .
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while nitro groups deshield adjacent aromatic protons .
- Elemental Analysis: Validate stoichiometry (e.g., Anal. Calcd for C₁₇H₁₁D₃N₂O₃: C, 68.67; N, 9.42) .
How can researchers distinguish between positional isomers (e.g., 3-methoxy vs. 4-methoxy derivatives) of this compound?
Advanced Research Question
- Mass Spectrometry: Para-substituted isomers (e.g., 4-methoxy) exhibit unique fragmentation, such as CO elimination, due to resonance stabilization of intermediates. Compare fragmentation pathways in MS data .
- X-ray Crystallography: Resolve crystal structures to unambiguously assign substitution positions.
- UV-Vis Spectroscopy: Differences in conjugation (e.g., nitro group orientation) alter λmax values.
What computational strategies can optimize the synthesis of this compound?
Advanced Research Question
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like benzylation .
- Solvent Optimization: Predict solvent effects on reaction kinetics using COSMO-RS or MD simulations. Polar aprotic solvents (e.g., DMF) may enhance nitro group reactivity.
- Machine Learning: Train models on existing reaction data (e.g., yields, conditions) to recommend optimal catalysts or temperatures .
How should researchers design experiments to evaluate the biological activity of this compound derivatives?
Advanced Research Question
- Structure-Activity Relationship (SAR): Synthesize analogs with varying substituents (e.g., alkyl chain length, halogenation) and test against target enzymes (e.g., tyrosyl-DNA-phosphodiesterase) .
- Cytotoxicity Assays: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa) to quantify IC₅₀ values. Include positive controls (e.g., doxorubicin) .
- Molecular Docking: Predict binding modes with proteins (e.g., Topoisomerase I) using AutoDock or Schrödinger Suite.
How can contradictory data in spectroscopic characterization (e.g., elemental analysis vs. NMR) be resolved?
Advanced Research Question
- Cross-Validation: Re-run elemental analysis to rule out experimental error. For example, a 0.12% deviation in carbon content may indicate impurities .
- High-Resolution MS (HRMS): Confirm molecular formula accuracy (e.g., m/z 297.0745 for C₁₇H₁₄N₂O₃).
- 2D NMR Techniques: Use HSQC or HMBC to resolve overlapping signals and assign ambiguous peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
